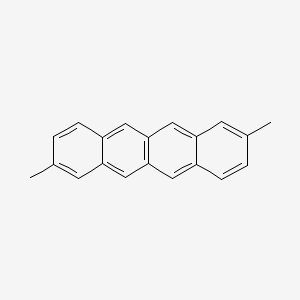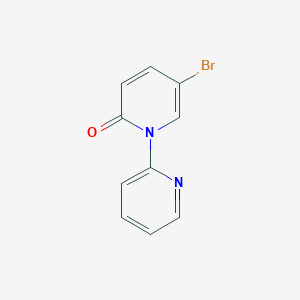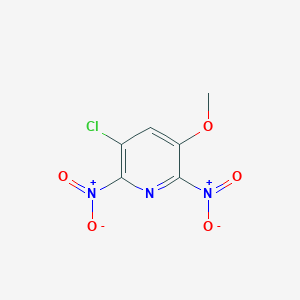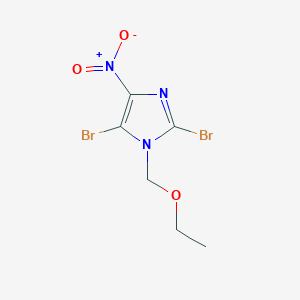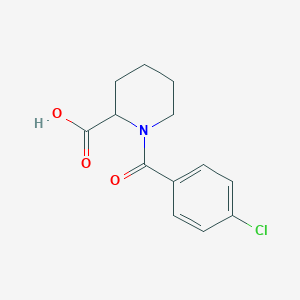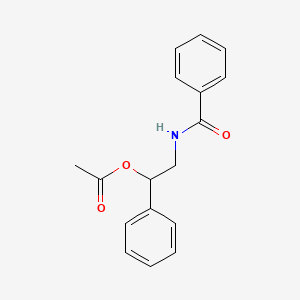
3-氯-2-(二氯甲基)-5-(三氟甲基)吡啶
描述
3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine (3C2(DCM)5(TFM)P) is an organic compound that has been extensively studied in recent years due to its potential applications in various fields. It is a halogenated pyridine derivative, meaning that it contains a nitrogen atom with four attached hydrogen atoms and one attached chlorine atom. This compound is of particular interest due to its unique properties, including its low toxicity and its ability to act as a catalyst for a variety of chemical reactions.
科学研究应用
农药合成:3-氯-2-(二氯甲基)-5-(三氟甲基)吡啶被广泛用于合成农药。已经综述了合成这种化合物的各种工艺,突出了其在现代农用化学品中的重要性 (陆新新,2006)。
结构和光谱表征:该化合物因其作为抗甲状腺药物的潜力而被研究。研究了它与分子碘的相互作用,提供了对其结构和光谱性质的见解 (Chernov'yants 等,2011)。
杀菌剂开发:它构成了杀菌剂氟阿辛胺的基础,研究详细说明了它的分子结构以及它如何通过各种分子间相互作用形成链和三维网络 (Jeon 等,2013)。
化学操作和反应:研究证明了它在化学反应中的多功能性,例如卤素置换和亲电取代,使其成为进一步化学操作的有价值化合物 (Mongin 等,1998)。
有机工艺研究:该化合物在一氧化碳和钯催化剂的存在下进行单羰基化或双羰基化,显示了其在有机合成和工艺研究中的潜力 (Crettaz 等,2001)。
杀虫剂中间体:它作为敌百虫的重要中间体,敌百虫是一种用于控制各种作物中土壤害虫的杀虫剂。这突出了其在开发有效的昆虫控制解决方案中的用途 (Liu 等,2006)。
区域穷尽功能化:该化合物已被用于测试区域穷尽功能化的概念,证明了其在有机化学和合成研究中的效用 (Cottet & Schlosser,2004)。
作用机制
3-Chloro-2-(trifluoromethyl)pyridine is used for the structure-based design of novel HCV NS5B thumb pocket 2 allosteric inhibitors with a quinazolinone chemotype . This suggests that it may interact with the HCV NS5B protein, although the exact mechanism of action is not specified in the search results.
属性
IUPAC Name |
3-chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-4-1-3(7(11,12)13)2-14-5(4)6(9)10/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJIDXRAQIUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
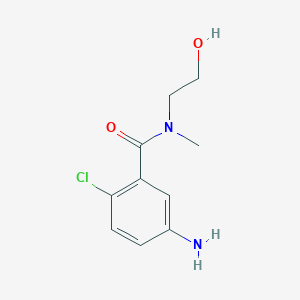
![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)
![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)
